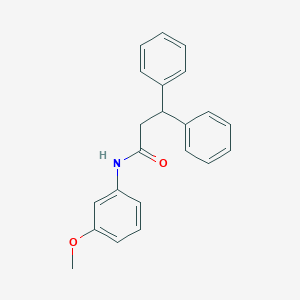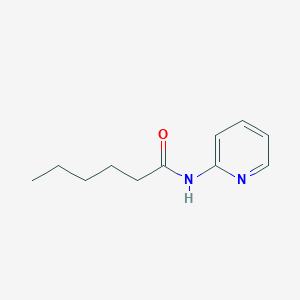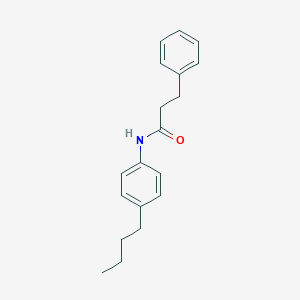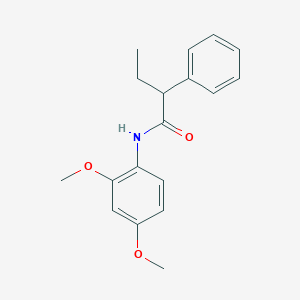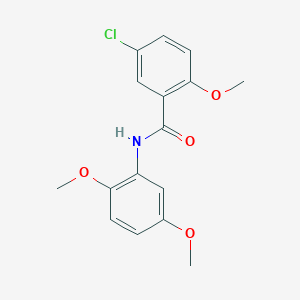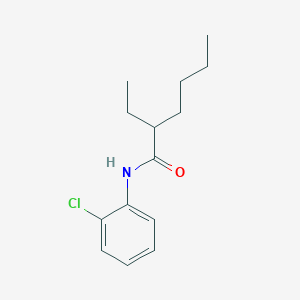
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a potent agonist of the ghrelin receptor and has been studied for its potential use in treating growth hormone deficiency, obesity, and muscle wasting conditions.
作用機序
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide acts as a potent agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus. Activation of the ghrelin receptor leads to the release of growth hormone from the pituitary gland. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been shown to increase insulin-like growth factor-1 (IGF-1) levels, which is another important mediator of growth hormone action.
Biochemical and Physiological Effects:
The primary effect of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide is the stimulation of growth hormone release. This leads to an increase in IGF-1 levels, which has a number of important physiological effects. These include increased muscle mass and strength, improved bone density, and improved glucose metabolism. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been shown to improve sleep quality and increase appetite.
実験室実験の利点と制限
One of the major advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in lab experiments is its ability to stimulate growth hormone release in a dose-dependent manner. This allows researchers to study the effects of growth hormone on various physiological processes. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has a long half-life, which allows for once-daily dosing in animal studies.
One limitation of using 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in lab experiments is its potential to cause side effects, such as increased appetite and glucose intolerance. Additionally, the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide may be influenced by factors such as age, sex, and baseline growth hormone levels.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide. One area of interest is its potential use in treating age-related muscle wasting and frailty. Additionally, there is interest in studying the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide on cognitive function and neurodegenerative diseases. Finally, there is ongoing research into the safety and efficacy of long-term use of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in humans.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide involves several steps. It begins with the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form the corresponding phenoxide. This is then reacted with 4-methylbenzylchloride to form the benzyl ether intermediate. The final step involves the reaction of the benzyl ether with 2-amino-2-methylpropan-1-ol to form 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been extensively studied for its potential use in treating growth hormone deficiency and related conditions. It has been shown to increase growth hormone levels in both young and elderly subjects, as well as in patients with growth hormone deficiency. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been studied for its potential use in treating obesity and muscle wasting conditions.
特性
分子式 |
C18H20ClNO2 |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H20ClNO2/c1-12-4-6-15(7-5-12)11-20-18(21)14(3)22-17-9-8-16(19)10-13(17)2/h4-10,14H,11H2,1-3H3,(H,20,21) |
InChIキー |
DPMOEMHUFHIHTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



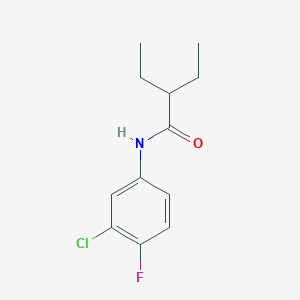

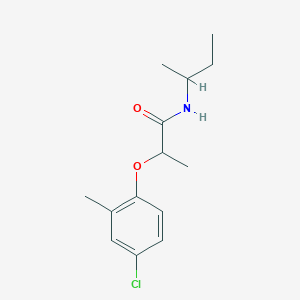
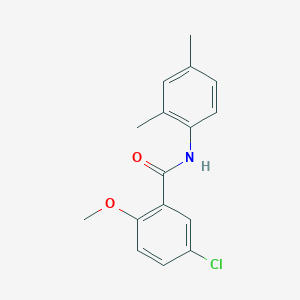
![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)

![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
